molecular formula C9H11NO4 B12072011 4-Isopropoxy-3-nitrophenol

4-Isopropoxy-3-nitrophenol

Cat. No.: B12072011
M. Wt: 197.19 g/mol
InChI Key: USBGFUDYJKCIDT-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-nitrophenol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an isopropoxy group attached to the benzene ring at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-nitrophenol typically involves the nitration of 4-isopropoxyphenol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-Isopropoxy-3-aminophenol.

    Oxidation: 4-Isopropoxy-3-nitroquinone.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Isopropoxy-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-nitrophenol depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its phenolic and nitro groups.

Comparison with Similar Compounds

4-Isopropoxy-3-nitrophenol can be compared with other nitrophenol derivatives, such as:

    4-Nitrophenol: Lacks the isopropoxy group and has different chemical properties and applications.

    3-Nitrophenol: Has the nitro group at the 3-position but lacks the isopropoxy group.

    4-Isopropoxyphenol: Lacks the nitro group and has different reactivity and applications.

The presence of both the isopropoxy and nitro groups in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-nitro-4-propan-2-yloxyphenol

InChI

InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3

InChI Key

USBGFUDYJKCIDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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